Ro 08-2750
Overview
Description
Mechanism of Action
Target of Action
The primary target of 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde is NGF (Nerve Growth Factor) . NGF is a protein that is crucial for the growth, maintenance, and survival of certain nerve cells (neurons). It also functions as a signaling molecule .
Mode of Action
This compound acts as a non-peptide, reversible inhibitor of NGF . It directly binds to NGF, inhibiting its function . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is approximately 1 µM .
Biochemical Pathways
Given its role as an ngf inhibitor, it likely impacts pathways related to neuronal signaling
Pharmacokinetics
It is known that the compound should be stored in a dry environment at 2-8°c . More research is needed to understand its bioavailability and other pharmacokinetic properties.
Result of Action
The inhibition of NGF by this compound could potentially lead to a decrease in neuronal signaling . This could have various effects at the molecular and cellular level, depending on the specific context and the other molecules involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by temperature, as it should be stored in a dry environment at 2-8°C . Other environmental factors that could potentially influence the compound’s action include pH, presence of other molecules, and specific conditions within the cell.
Biochemical Analysis
Biochemical Properties
7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde plays a crucial role in biochemical reactions, particularly in neuronal signaling pathways. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with neuronal growth factors (NGF), modulating their signaling pathways . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, altering their conformation and activity.
Cellular Effects
The effects of 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the DNA binding of NF-κB p50, a key transcription factor involved in inflammatory responses . This inhibition can lead to changes in gene expression and subsequent cellular responses.
Molecular Mechanism
At the molecular level, 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, its binding to certain enzymes can inhibit their activity, leading to downstream effects on cellular processes . Additionally, it can influence gene expression by modulating the activity of transcription factors such as NF-κB p50 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and function.
Dosage Effects in Animal Models
The effects of 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde vary with different dosages in animal models. At lower doses, it can modulate cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including disruption of normal cellular function and induction of stress responses . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of metabolites within cells . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution patterns can affect its activity and function, as well as its potential therapeutic applications.
Subcellular Localization
7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde exhibits specific subcellular localization, which is essential for its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
The synthesis of Ro 08-2750 involves multiple steps. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
Ro 08-2750 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an inhibitor of neuronal signaling pathways . In medicine, it shows promise as a therapeutic agent due to its ability to interact with specific molecular targets . Additionally, it has applications in the industry, particularly in the development of new materials and pharmaceuticals .
Comparison with Similar Compounds
Ro 08-2750 can be compared with other pteridine derivatives such as 7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4(3H,10H)-dione and 1,2,3,4-Tetra-O-acetyl-5-deoxy-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-D-ribitol . These compounds share structural similarities but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific inhibitory effects on NGF and MSI RNA binding .
Properties
IUPAC Name |
7,10-dimethyl-2,4-dioxobenzo[g]pteridine-8-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c1-6-3-8-9(4-7(6)5-18)17(2)11-10(14-8)12(19)16-13(20)15-11/h3-5H,1-2H3,(H,16,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEMVNYMYPJJIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C=O)N(C3=NC(=O)NC(=O)C3=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590847 | |
Record name | 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37854-59-4 | |
Record name | 7,10-Dimethyl-2,4-dioxo-2,3,4,10-tetrahydrobenzo[g]pteridine-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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